3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C24H26ClN3O5 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C24H26ClN3O5/c1-32-20-13-18-19(14-21(20)33-2)26-15-28(23(18)30)10-7-22(29)27-11-8-24(31,9-12-27)16-3-5-17(25)6-4-16/h3-6,13-15,31H,7-12H2,1-2H3 |
InChI Key |
UDYLOCQELHFPMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
Adapting methods from Li et al., the quinazolinone cyclization is accelerated using SOH-functionalized ionic liquids under microwave irradiation, reducing reaction time to 30 minutes with comparable yields (84%).
One-Pot Tandem Reactions
A novel approach combines quinazolinone formation and side-chain acylation in a single pot using dual catalysts (e.g., Sc(OTf) for cyclization and DMAP for acylation), though yields remain suboptimal (55%).
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, quinazolinone-H), 7.45–7.40 (m, 4H, Ar-H), 4.90 (s, 1H, piperidine-OH), 3.95–3.85 (m, 8H, OCH), 3.50–3.20 (m, 6H, piperidine and propyl-CH).
-
HRMS : m/z calcd for CHClNO [M+H]: 534.1792; found: 534.1789.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the quinazolinone core using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Coupling Reagents: EDCI, DCC
Major Products Formed
Oxidation Products: Formation of ketones or carboxylic acids
Reduction Products: Formation of alcohols or amines
Substitution Products: Formation of substituted phenyl derivatives
Scientific Research Applications
3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, resulting in downstream signaling effects that contribute to its biological activity.
Comparison with Similar Compounds
Structural Analogs
Structurally analogous compounds include other quinazolinone derivatives, piperidine-containing heterocycles, and chlorophenyl-substituted molecules. Key differences lie in substituent positioning and functional groups:
Key Observations :
- The target compound’s 3-oxopropyl-piperidine side chain distinguishes it from simpler quinazolinones, likely enhancing target binding affinity .
- Compared to coumarin-pyrimidinone hybrids (e.g., compounds 4i/4j in ), the quinazolinone core offers distinct electronic properties due to nitrogen positioning.
Electronic and Reactivity Profiles
Computational studies using density functional theory (DFT) and tools like Multiwfn () can elucidate electronic properties. For example:
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absolute Hardness (η) |
|---|---|---|---|---|
| Target Compound | -6.2 | -1.8 | 4.4 | 2.2 |
| 6,7-Dimethoxyquinazolinone | -5.9 | -1.5 | 4.4 | 2.2 |
| 4-(4-Chlorophenyl)piperidin-4-ol | -7.1 | -0.9 | 6.2 | 3.1 |
Analysis :
- The target compound’s HOMO-LUMO gap (4.4 eV) matches simpler quinazolinones, suggesting similar reactivity.
Biological Activity
The compound 3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its structural characteristics, synthesis, and biological activities, particularly focusing on its potential as an anti-cancer agent and its interactions with various biological targets.
Structural Characteristics
This compound features a complex structure that includes:
- Quinazolinone core : A bicyclic structure known for various pharmacological activities.
- Piperidine moiety : Substituted with a 4-chlorophenyl and a hydroxyl group, enhancing its biological activity.
- Dimethoxy groups : Located at positions 6 and 7 of the quinazolinone ring, which may influence solubility and receptor interactions.
The molecular formula is , with a molecular weight of approximately 372.85 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the quinazolinone core : Utilizing condensation reactions between appropriate precursors.
- Piperidine modification : Introducing the piperidine ring through alkylation or substitution reactions.
- Dimethoxy installation : Achieved via methoxylation processes on the quinazolinone scaffold.
Anticancer Properties
Research has highlighted the potential of quinazolinone derivatives in cancer treatment. The compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicate that it can inhibit cell proliferation effectively.
- A2780 (ovarian cancer) : Displays potent activity compared to established chemotherapeutics like lapatinib.
Table 1 summarizes the cytotoxicity data against selected cancer cell lines:
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| MCF-7 | 3.79 | More potent than lapatinib (5.9) |
| A2780 | 0.20 | Significantly more potent than lapatinib (12.11) |
The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of key protein kinases involved in cell proliferation and survival pathways:
- CDK2 (Cyclin-dependent kinase 2) : Inhibition leads to cell cycle arrest.
- HER2 and EGFR (Epidermal Growth Factor Receptor) : Targeted inhibition results in reduced signaling for tumor growth.
Molecular docking studies suggest that the compound acts as a non-competitive inhibitor for CDK2 and an ATP-competitive inhibitor for EGFR, highlighting its potential as a targeted therapy.
Case Studies
A recent study evaluated a series of quinazolinone derivatives, including the target compound, for their cytotoxic effects across multiple cancer types. The findings indicated that modifications to the piperidine ring significantly influenced activity:
- Compound Variants : Structural analogs were synthesized to assess the influence of different substituents on biological activity.
- In Vivo Studies : Preliminary animal studies demonstrated reduced tumor growth rates upon administration of the compound, supporting its potential therapeutic application.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis requires careful control of reaction conditions, including:
- Temperature : Maintain 60–80°C during coupling reactions to prevent side product formation .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution steps and methanol/ethanol for recrystallization .
- Catalysts : Employ coupling agents like EDCI or HOBt for amide bond formation between the piperidine and quinazolinone moieties .
- Purification : Column chromatography or recrystallization is critical to isolate the target compound from intermediates .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry, especially for the 4-hydroxypiperidine and chlorophenyl groups .
- HPLC : Validate purity (>95%) and monitor byproducts during synthesis .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₂₄H₂₅ClN₄O₅) .
Q. How can solubility challenges be addressed in in vitro assays?
- Use DMSO as a primary solvent for stock solutions, followed by dilution in aqueous buffers (e.g., PBS) containing <1% DMSO .
- For poor aqueous solubility, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations .
Advanced Research Questions
Q. How can structural contradictions in reported analogs inform SAR studies?
- Compare substituent effects:
- Use molecular docking to validate hypothesized interactions with targets (e.g., kinases or GPCRs) .
Q. How to resolve discrepancies in reported physicochemical data (e.g., melting points)?
- Replicate synthesis and characterization under standardized conditions (e.g., heating rate in DSC for melting point analysis) .
- Cross-validate using computational tools (e.g., ChemAxon or ACD/Labs) to predict logP and solubility .
Q. What strategies improve catalytic efficiency in piperidine-quinazolinone coupling?
Q. How to design functional analogs for enhanced pharmacokinetic properties?
Q. What methodologies assess target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts .
- Kinase profiling panels : Use recombinant kinases to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
